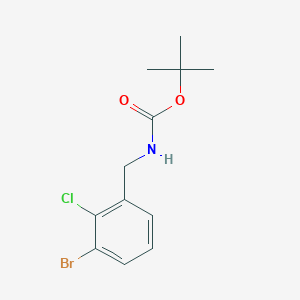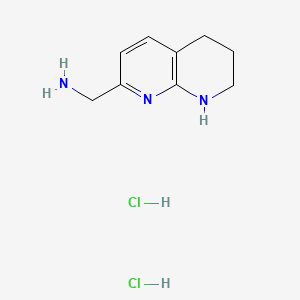![molecular formula C8H12O4 B15301445 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo[2.1.1]hexane scaffold. This structure is characterized by its high ring strain and compact nature, making it an interesting subject for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry offers a promising pathway for scalable synthesis .
化学反应分析
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iridium photoredox catalysts and dichloromethane under blue LED irradiation . These conditions facilitate the formation of bicyclic scaffolds with high yields .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry .
科学研究应用
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a key building block for the synthesis of bioactive compounds . In biology and medicine, its derivatives are being explored for their potential therapeutic properties . The compound’s unique structure also makes it valuable for studying conformational constraints and secondary structure formation in peptides .
作用机制
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules . The compound’s high ring strain and unique structure allow it to act as a bio-isostere, mimicking the behavior of other biologically active molecules .
相似化合物的比较
Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share the characteristic high ring strain and compact nature of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Uniqueness: What sets this compound apart is its specific oxabicyclo[2.1.1]hexane scaffold, which provides unique opportunities for synthetic transformations and biological interactions . Its ability to form highly ordered secondary structures in peptides further highlights its uniqueness .
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7-3-8(4-7,6(10)11)5(2-9)12-7/h5,9H,2-4H2,1H3,(H,10,11) |
InChI 键 |
KWSDQHZNHXZLPD-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C(O2)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



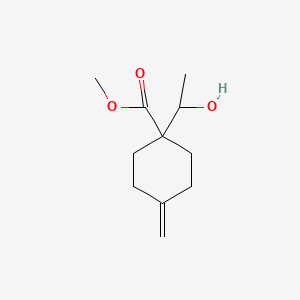
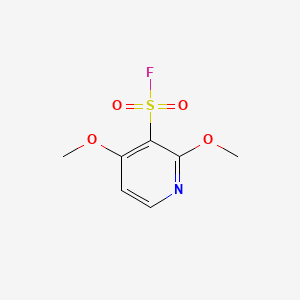
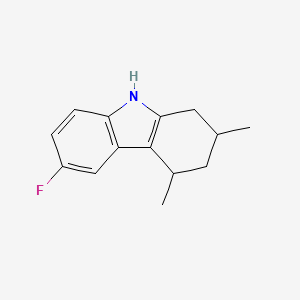

![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

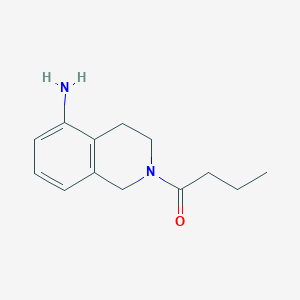
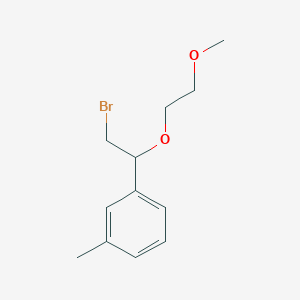
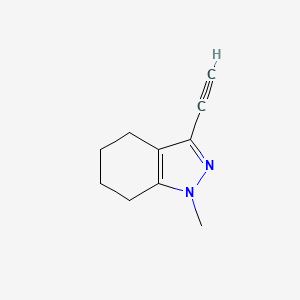
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
